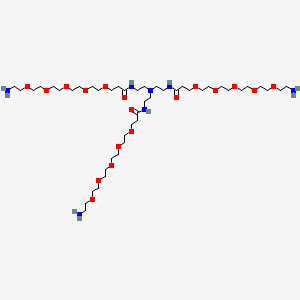

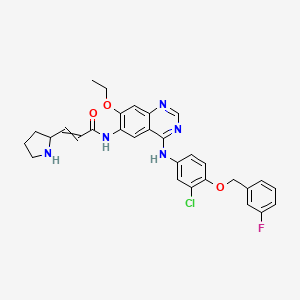

![molecular formula C20H26N8O2 B611541 (S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide CAS No. 1616413-96-7](/img/structure/B611541.png)

(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide

説明

UCB9608 is a Potent, Orally Bioavailable PI4KIIIβ Inhibitor. UCB9608 showed the improved metabolic stability and excellent pharmacokinetic profile. UCB9608 is an 11 nM PI4KIIIβ inhibitor that inhibits the HuMLR response with IC50 = 37 nM. Its potency and excellent ADME properties make it an ideal compound for future use as an in vitro and in vivo probe to elucidate the emerging role of PI4KIIIβ inhibition in immune processes.

科学的研究の応用

Immunosuppression in Organ Transplantation

UCB9608 has shown potential as an immunosuppressive agent . It’s particularly effective in preventing allograft rejection, a common challenge in organ transplantation. The compound has been found to prolong heterotopic allograft retention, indicating its ability to suppress the immune response against transplanted organs .

Inhibition of PI4KIIIβ Kinase

The compound acts as a potent inhibitor of the phosphatidylinositol kinase PI4KIIIβ . With an IC50 of 11 nM, it’s highly selective and effective in targeting this kinase, which plays a crucial role in intracellular signaling pathways .

Cardiac Allograft Rejection

In models of cardiac allograft rejection, UCB9608 has demonstrated the ability to significantly prolong the survival of cardiac grafts. This suggests its utility in heart transplantation, potentially improving the outcomes for recipients .

T Cell Regulation

UCB9608 promotes a regulatory phenotype over an effector phenotype in T cells. This shift is beneficial for maintaining immune tolerance and could be crucial in treating autoimmune diseases and in transplantation medicine .

Antitumor Immunotherapy

The compound has been used in studies to preserve graft tolerance in mice carrying a heterotopic allogenic heart challenged with host-type melanoma. It has shown promise in sustaining antitumor immunotherapy without compromising the immune system’s ability to fight cancer .

Molecular Research

UCB9608’s molecular structure and activity profile make it a valuable tool for molecular research. Its interactions with PI4KIIIβ and other kinases can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of UCB9608, including its metabolic stability and oral bioavailability, make it an attractive candidate for further drug development. Its solubility and stability under physiological conditions are advantageous for in vivo studies .

Development of New Therapeutics

Finally, UCB9608’s potent immunosuppressive properties and selectivity make it a starting point for the development of new therapeutics aimed at modulating the immune system. It could lead to the creation of more effective drugs with fewer side effects .

特性

IUPAC Name |

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of UCB9608?

A1: UCB9608 is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, UCB9608 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].

Q2: How does UCB9608 impact T cell signaling and function?

A2: Research suggests that UCB9608 treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by UCB9608 is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].

Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like UCB9608?

A3: Studies have demonstrated that UCB9608 can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of UCB9608 to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

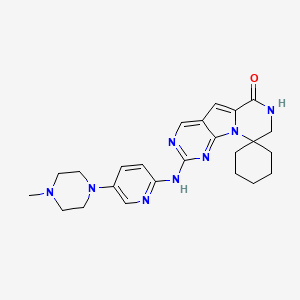

![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)